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Compound of Interest

Compound Name: 7-Oxononanoyl-CoA

Cat. No.: B15547127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for the

kinetic analysis of 8-amino-7-oxononanoate synthase (AONS), a key enzyme in the biotin

biosynthesis pathway. The detailed protocols and data presented herein are intended to

facilitate research into the enzyme's mechanism, substrate specificity, and inhibition, which is

crucial for the development of novel herbicides and antimicrobial agents.

Introduction
8-Amino-7-oxononanoate synthase (AONS), also known as 7-keto-8-aminopelargonate

synthase, is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the first

committed step in biotin biosynthesis.[1] This reaction involves the decarboxylative

condensation of L-alanine and pimeloyl-CoA to form 8-amino-7-oxononanoate (AON),

coenzyme A (CoA), and carbon dioxide.[1] As biotin is an essential cofactor for all domains of

life, and the biosynthetic pathway is absent in animals, AONS represents a promising target for

the development of species-specific inhibitors, such as herbicides and antibiotics.

Understanding the kinetic parameters of AONS is fundamental to characterizing its catalytic

mechanism and for the rational design of potent and specific inhibitors.

Principle of Kinetic Analysis
The kinetic analysis of AONS involves measuring the rate of the enzymatic reaction under

various substrate concentrations. This allows for the determination of key kinetic parameters
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such as the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km reflects the

substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is

an indicator of the enzyme's affinity for its substrate. The kcat, or turnover number, represents

the number of substrate molecules converted to product per enzyme molecule per unit of time

when the enzyme is saturated with substrate. The ratio of kcat/Km is a measure of the

enzyme's catalytic efficiency.

Data Presentation
Table 1: Michaelis-Menten Constants (Km) for 8-Amino-
7-Oxononanoate Synthase

Substrate Organism Km (µM) Reference

Pimeloyl-CoA Escherichia coli ~10 - 25 [2]

Pimeloyl-CoA Bacillus sphaericus 1 [2]

Pimeloyl-CoA Bacillus subtilis ~15 [2]

L-Alanine Not Reported -

Note: kcat values for the substrates and Km values for L-alanine are not readily available in the

reviewed literature.

Table 2: Inhibitors of 8-Amino-7-Oxononanoate Synthase
Inhibitor Type of Inhibition Ki or IC50 Reference

Trifluoroalanine Suicide Inhibition Not Reported [2]

Note: Specific quantitative inhibition constants (Ki) or inactivation rates (kinact) for AONS

inhibitors are not extensively reported in the literature.

Experimental Protocols
Protocol 1: Expression and Purification of Recombinant
8-Amino-7-Oxononanoate Synthase
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This protocol describes the general steps for obtaining purified AONS, which is a prerequisite

for accurate kinetic analysis.

1. Gene Cloning and Expression Vector Construction:

The gene encoding AONS (e.g., bioF from E. coli) is amplified by PCR.
The amplified gene is cloned into a suitable expression vector, often containing a purification
tag such as a hexahistidine (His6)-tag.

2. Protein Expression:

The expression vector is transformed into a suitable bacterial host strain (e.g., E. coli
BL21(DE3)).
Bacterial cultures are grown to a mid-log phase (OD600 of 0.6-0.8).
Protein expression is induced by the addition of an inducing agent (e.g., isopropyl β-D-1-
thiogalactopyranoside, IPTG).
The culture is incubated for several hours at a reduced temperature (e.g., 16-25 °C) to
enhance protein solubility.

3. Cell Lysis and Clarification:

Cells are harvested by centrifugation.
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl,
10 mM imidazole, and protease inhibitors).
Cells are lysed by sonication or high-pressure homogenization.
The cell lysate is clarified by centrifugation to remove cell debris.

4. Affinity Chromatography:

The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.
The column is washed with a wash buffer containing a low concentration of imidazole (e.g.,
20 mM) to remove non-specifically bound proteins.
The His-tagged AONS is eluted with an elution buffer containing a high concentration of
imidazole (e.g., 250 mM).

5. Size-Exclusion Chromatography (Optional):

For higher purity, the eluted protein can be further purified by size-exclusion chromatography
to remove aggregates and other protein contaminants.
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6. Protein Concentration and Storage:

The purified protein is concentrated using an appropriate method (e.g., ultrafiltration).
The protein concentration is determined using a standard method (e.g., Bradford assay or
measuring absorbance at 280 nm).
The purified enzyme is stored at -80 °C in a suitable buffer containing a cryoprotectant (e.g.,
glycerol).

Protocol 2: Generalized Continuous Spectrophotometric
Assay for AONS Activity (Coupled Enzyme Assay)
As a specific continuous assay for AONS is not readily available in the literature, this protocol

outlines a generalized approach based on a coupled enzyme system. The principle is to couple

the release of Coenzyme A (CoA) to a reaction that results in a change in absorbance. One

common method is to use 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the

free thiol group of CoA to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that

can be monitored at 412 nm.

Materials and Reagents:

Purified 8-Amino-7-Oxononanoate Synthase (AONS)

L-Alanine

Pimeloyl-CoA

Pyridoxal 5'-phosphate (PLP)

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Spectrophotometer capable of reading at 412 nm

Procedure:

Prepare Reagent Stocks:
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Prepare concentrated stock solutions of L-alanine, pimeloyl-CoA, PLP, and DTNB in the

reaction buffer.

Set up the Reaction Mixture:

In a cuvette, prepare a reaction mixture containing the reaction buffer, a saturating

concentration of PLP (e.g., 50 µM), and DTNB (e.g., 0.5 mM).

Add L-alanine to the desired final concentration.

Equilibrate the mixture to the desired temperature (e.g., 37 °C) in the spectrophotometer.

Initiate the Reaction:

Initiate the reaction by adding a small volume of a stock solution of pimeloyl-CoA.

Immediately start monitoring the increase in absorbance at 412 nm over time.

Data Acquisition:

Record the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes).

Calculate Initial Velocity:

Determine the initial reaction velocity (v0) from the linear portion of the absorbance versus

time plot. The rate of TNB formation is proportional to the rate of CoA release. The molar

extinction coefficient of TNB at 412 nm is 14,150 M-1cm-1.

Determine Kinetic Parameters:

Repeat the assay with varying concentrations of one substrate while keeping the other

substrate at a saturating concentration.

Plot the initial velocities against the substrate concentrations and fit the data to the

Michaelis-Menten equation to determine Km and Vmax.

Calculate kcat from the Vmax and the enzyme concentration used in the assay.
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Caption: Reaction catalyzed by 8-amino-7-oxononanoate synthase.
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Caption: Workflow for kinetic analysis of AONS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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